4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol
Description
4-Chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol (CAS: 18704-67-1) is a heterocyclic compound featuring a phenol backbone substituted with a chlorine atom at the 4-position and a pyrazolyl group at the 2-position, which is further modified with a furan-2-yl moiety. The compound’s molecular formula is C₁₂H₈ClN₂O₂, with a molecular weight of 250.66 g/mol . Its structure combines aromatic and heterocyclic components, making it a candidate for applications in medicinal chemistry, particularly due to the pyrazole and furan motifs, which are common in bioactive molecules.
Properties
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFZTTDBQHHVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furyl-substituted compound.
Chlorination: The phenol group is chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Pd catalysts, nucleophiles (amines, thiols)
Major Products
Oxidation: Quinones, oxidized phenols
Reduction: Reduced phenols, alcohols
Substitution: Substituted phenols, amines, thiols
Scientific Research Applications
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan and pyrazole rings contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Compounds :
4-Bromo-2-(1H-pyrazol-3-yl)phenol Substituents: Bromine replaces chlorine at the 4-position. Molecular Weight: ~275.56 g/mol (estimated).
4-Chloro-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Substituents: Additional fluorophenyl and triazole groups. Molecular Weight: Higher complexity (~500–550 g/mol).
Structural Insights :
Furan-Modified Pyrazole Derivatives
Key Compounds :
4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol Substituents: Trifluoromethyl (-CF₃) group on the pyrazole. Molecular Weight: 294.23 g/mol.
2-Chloro-1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Substituents: Chloroacetyl and methylphenyl groups. Molecular Weight: 302.76 g/mol. Structural Role: The dihydropyrazole core introduces conformational flexibility, which may affect binding to enzymatic targets .
Functional Comparison :
Pharmacologically Active Analogs
Key Compounds :
Compound 42 (From ): Structure: 4-(5-{[(2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol. Activity: Binds to 5-HT₆ and 5-HT₂ₐ receptors and shows procognitive effects in vivo. Comparison: The furan-pyrazole scaffold in the target compound lacks the pyrrolopyridine moiety, highlighting the importance of extended aromatic systems for receptor affinity .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Halogen Effects : Chloro and bromo derivatives exhibit distinct packing in crystal structures, with chloro analogs favoring denser arrangements due to smaller atomic size .
- Bioactivity : Fluorinated aryl groups (e.g., in Compound 4) correlate with antimicrobial activity, suggesting the target compound’s chlorine and furan groups may be optimized for similar applications .
- Receptor Binding : The absence of a pyrrolopyridine group in the target compound may limit its 5-HT receptor affinity compared to Compound 42, emphasizing the role of hybrid heterocycles in pharmacology .
Biological Activity
4-Chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol, a compound with the CAS number 344948-19-2, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a chloro-substituted phenolic structure, a furan ring, and a pyrazole moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Reacting hydrazine with suitable diketones or α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : Achieved through cyclization reactions with 2-furyl-substituted precursors.
- Chlorination of the Phenol Group : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, in studies involving related pyrazoline derivatives, compounds demonstrated selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 3.96 to 4.38 μM . The mechanism often involves cell cycle arrest and apoptosis induction through inhibition of topoisomerase II .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that the halogen substituents play a crucial role in enhancing bioactivity .
The biological activity is attributed to interactions with specific molecular targets. The presence of furan and pyrazole rings enhances binding affinity to protein targets, potentially inhibiting key enzymes or receptors involved in disease pathways.
Case Studies
| Study | Findings | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Mamedova et al. | Induction of apoptosis; cytostatic effects | MCF-7 | Not specified |
| Lesyk et al. | High potency against non-small cell lung cancer | NCI-H522 | Not specified |
| Recent Synthesis Study | Evaluated multiple pyrazoline derivatives for anticancer activity | Various | IC50 < 100 nM for most |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that substitutions on the pyrazole ring significantly influence biological activity. For instance, modifications at the N-1 position of the pyrazoline ring have been shown to enhance potency against cancer cell lines .
Q & A
Q. What are the key considerations for synthesizing 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization of the phenol and furan moieties. Critical parameters include:
- Temperature control : Excess heat may degrade thermally sensitive intermediates (e.g., furan derivatives).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaH) conditions may be required for specific steps, such as protecting group manipulation . Monitoring via TLC and intermediate purification (e.g., column chromatography) ensures high yields (>70%) and purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structure?
- NMR spectroscopy : H and C NMR confirm the presence of the phenol (-OH, δ ~9–10 ppm), pyrazole (NH, δ ~12 ppm), and furan protons (δ ~6–7 ppm). Aromatic protons from the chloro-substituted phenyl ring appear as doublets due to coupling with chlorine .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak at m/z 275.04 for CHClNO) .
- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1600 cm (C=N/C=C pyrazole) confirm functional groups .
Q. How can researchers preliminarily assess the biological activity of this compound?
Initial screening often involves:
- Enzyme inhibition assays : Target-specific kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates.
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC values compared to controls .
- Molecular docking : Predict binding affinity to biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between phenol -OH and pyrazole N). Key steps:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .
- Twinned data handling : Use SHELXD for structure solution and SHELXL for refinement, applying restraints for disordered furan or chloro groups .
- Validation : Check R-factor (<0.05) and electron density maps to confirm absence of unmodeled solvent .
Q. What strategies address contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Ensure >95% purity via HPLC before testing. Impurities (e.g., unreacted hydrazine) can skew results .
- Solubility differences : Use DMSO/water mixtures or surfactants (e.g., Tween-80) to maintain compound stability in assays .
- Cell line specificity : Validate activity across multiple lines (e.g., HeLa, MCF-7) to rule out cell-type-dependent effects .
Q. How can QSAR models guide structural optimization for enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects with activity:
- Descriptors : Compute logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts .
- Regression analysis : Identify favorable modifications (e.g., electron-withdrawing groups on the phenyl ring improve kinase inhibition) .
- Validation : Cross-check predictions with synthetic derivatives (e.g., substituting furan with thiophene) .
Q. What role do solvent effects play in functionalizing the pyrazole core via Mannich reactions?
Mannich reactions (e.g., introducing aminomethyl groups) require:
- Protic solvents : Methanol/water mixtures stabilize the iminium intermediate, accelerating nucleophilic attack by the pyrazole NH .
- pH control : Mildly acidic conditions (pH 4–5) prevent decomposition of the furan moiety .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
